molecular formula C11H9NOS2 B12435527 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12435527
M. Wt: 235.3 g/mol
InChI Key: NTFGFSORFHWWPQ-UHFFFAOYSA-N
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Description

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 5-[(2-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C11H9NOS2

Molecular Weight

235.3 g/mol

IUPAC Name

5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)

InChI Key

NTFGFSORFHWWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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